![molecular formula C14H19N5O3 B2877540 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034481-66-6](/img/structure/B2877540.png)
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one
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Description
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. MPPI is a small molecule that belongs to the class of imidazolidinones and has been found to exhibit various pharmacological activities.
Scientific Research Applications
Analytical Chemistry Techniques
Piperidine derivatives can be used in analytical chemistry as standards or reagents. Due to the specific reactivity of the compound, it could be employed in chromatography, spectroscopy, or mass spectrometry methods to analyze or detect other substances, enhancing the accuracy and sensitivity of these techniques.
These applications demonstrate the versatility of the compound “1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one” in scientific research. Each application area offers a unique avenue for exploration and potential innovation in both the pharmaceutical industry and broader scientific fields .
properties
IUPAC Name |
1-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-10-4-5-12(17-16-10)22-11-3-2-7-18(9-11)14(21)19-8-6-15-13(19)20/h4-5,11H,2-3,6-9H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFFSRJYZOTXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)imidazolidin-2-one |
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